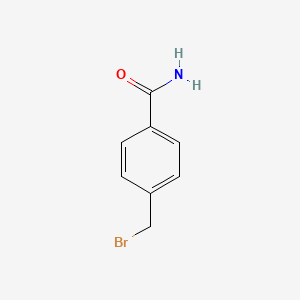

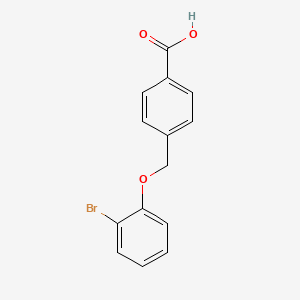

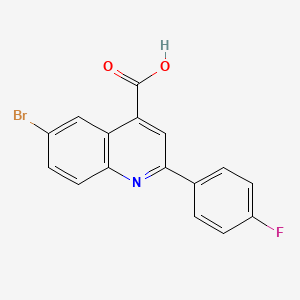

6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorine-bearing quinoline-4-carboxylic acids involves the cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with benzoyle asetanilides in boiling DMF. This process yields a variety of quinoline derivatives with potential as amylolytic agents due to their activity against certain fungi (Makki, Bakhotmah, & Abdel-Rahman, 2012).

Molecular Structure Analysis

Studies on compounds closely related to 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid have shown that the arrangement and electronic nature of the bromo and fluoro substituents significantly influence the molecule's electronic structure and interaction with biological targets. For instance, structural and theoretical analyses have been conducted on compounds like [6-bromo-1-(4-fluorophenylmethyl)-4(1H)-quinolinon-3-yl)]-4-hydroxy-2-oxo-3-butenoic acid to understand their potential as HIV-1 integrase inhibitors, indicating the importance of coplanarity and electronic distribution for activity (Vandurm et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid derivatives often involves interactions with biological molecules, where the bromo and fluoro groups play crucial roles. These interactions include the formation of hydrogen bonds, π-stacking, and charge-transfer complexes, which are essential for biological activity and the development of pharmaceutical agents (Bonacorso et al., 2018).

Applications De Recherche Scientifique

-

Pharmaceutical and Medicinal Chemistry

- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .

- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

- Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .

- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .

- The outcomes of these applications are also not specified in the source .

-

Synthesis of Biologically Active Compounds

- A series of novel 6-(aminomethylphenoxy)benzoxaborole analogs was synthesized for the investigation of the structure-activity relationship of the inhibition of TNF-alpha, IL-1beta, and IL-6, from lipopolysaccharide-stimulated peripheral blood mononuclear cells .

- The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .

- The outcomes of these applications are also not specified in the source .

-

Antimicrobial Activity

- Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

- The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

- Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .

- The outcomes of these applications are also not specified in the source .

-

Antiviral Activity

- Quinoline derivatives have been found to exhibit antiviral activity .

- Among the tested compounds, 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile) (11) exhibited potent antimicrobial activity comparable to standard ciprofloxacin .

- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .

- The outcomes of these applications are also not specified in the source .

-

Anticancer Activity

- Quinoline derivatives have been found to exhibit anticancer activity .

- Among the tested compounds, 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile) (11) exhibited potent antimicrobial activity comparable to standard ciprofloxacin .

- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .

- The outcomes of these applications are also not specified in the source .

-

Antihypertensive Activity

- Quinoline derivatives have been found to exhibit antihypertensive effects .

- They are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .

- The outcomes of these applications are also not specified in the source .

Safety And Hazards

Propriétés

IUPAC Name |

6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrFNO2/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9/h1-8H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZBWDZOXRAFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358321 | |

| Record name | 6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid | |

CAS RN |

391-23-1 | |

| Record name | 6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-Chloropyridazin-3-yl)amino]ethanol](/img/structure/B1269808.png)

![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)